
GSK PERK Inhibitor-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PERK-IN-4-d3 is a deuterium-labeled version of PERK-IN-4, a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PERK-IN-4-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PERK-IN-4 molecule. The deuteration process involves replacing specific hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of PERK-IN-4-d3 involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high purity and yield, making the compound suitable for scientific research and drug development .
Analyse Chemischer Reaktionen
Types of Reactions
PERK-IN-4-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PERK-IN-4-d3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PERK-IN-4-d3. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
PERK-IN-4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.
Biology: Investigated for its role in modulating endoplasmic reticulum stress responses.
Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Wirkmechanismus
PERK-IN-4-d3 exerts its effects by inhibiting the activity of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, PERK-IN-4-d3 modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to changes in protein synthesis and stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PERK-IN-4: The non-deuterated version of PERK-IN-4-d3, also a potent and selective PERK inhibitor.
GSK2606414: Another selective PERK inhibitor with a similar mechanism of action.
Uniqueness
PERK-IN-4-d3 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool for studying the effects of deuterium substitution on drug behavior and efficacy .
Eigenschaften
Molekularformel |
C24H19F4N5O |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3 |
InChI-Schlüssel |
PXVQGBJMIQCDEX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
Kanonische SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
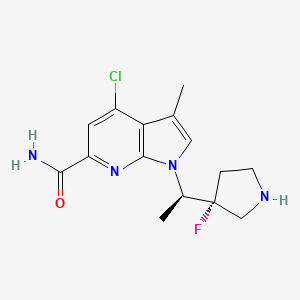
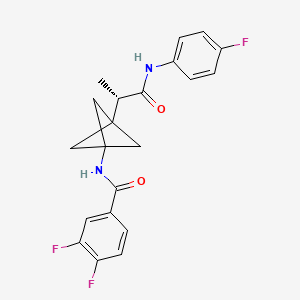
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
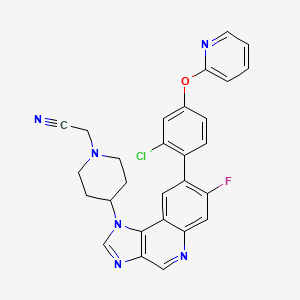
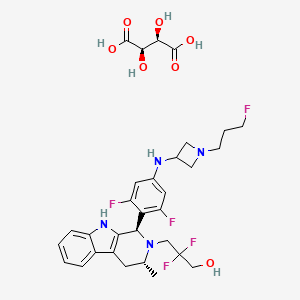
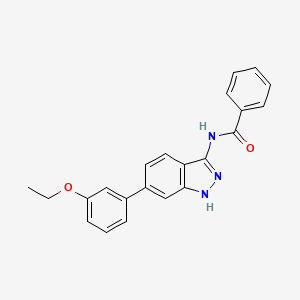
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
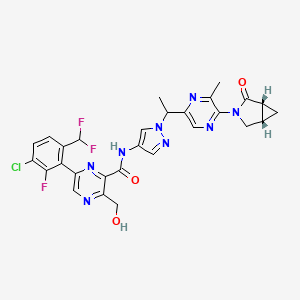
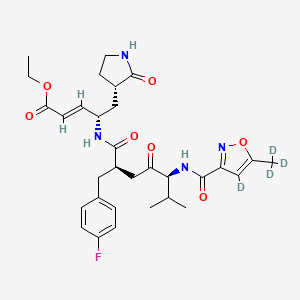
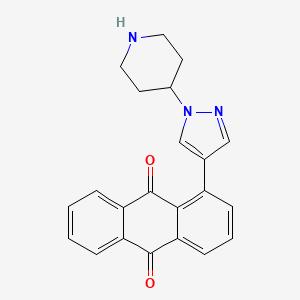
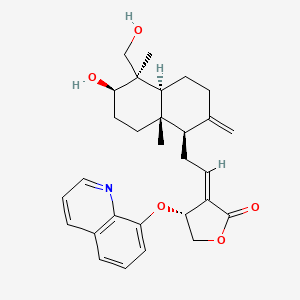
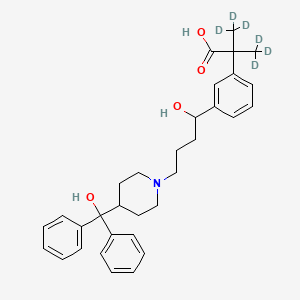
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
